molecular formula C19H25F3N2O4S B2641273 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1235042-71-3

1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2641273
CAS No.: 1235042-71-3
M. Wt: 434.47
InChI Key: JHVHVFBPHOAGAQ-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative characterized by two key substituents:

  • A 4-(isopropylsulfonyl)phenylacetyl group at the piperidine nitrogen.
  • A 2,2,2-trifluoroethyl amide at the carboxamide position.

The isopropylsulfonyl group enhances solubility and may contribute to target binding via sulfone-mediated hydrogen bonding or dipole interactions. The trifluoroethyl moiety likely improves metabolic stability due to fluorine’s electron-withdrawing effects, reducing oxidative degradation .

Properties

IUPAC Name

1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O4S/c1-13(2)29(27,28)16-5-3-14(4-6-16)11-17(25)24-9-7-15(8-10-24)18(26)23-12-19(20,21)22/h3-6,13,15H,7-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVHVFBPHOAGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoroethyl group: This step often involves nucleophilic substitution reactions using trifluoroethylating agents.

    Attachment of the isopropylsulfonyl phenyl moiety: This can be done through sulfonylation reactions using isopropylsulfonyl chloride and a suitable base.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide exhibit anti-inflammatory properties. For instance, studies on related piperidine derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. Such activity positions these compounds as potential candidates for treating inflammatory diseases like rheumatoid arthritis.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial efficacy. Investigations into similar sulfonamide derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis. A comparative analysis of derivatives indicates that modifications in the sulfonyl group can enhance antimicrobial potency.

Compound Target Pathogen Inhibition Concentration (µM)
Compound AMycobacterium tuberculosis50
Compound BStaphylococcus aureus30
This compoundTBD

Anticancer Potential

Emerging studies suggest that piperidine derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related compound demonstrated significant cytotoxicity against breast cancer cell lines in vitro. The presence of the isopropylsulfonyl group may enhance selectivity towards cancer cells.

Case Study 1: In Vitro Evaluation of Antimicrobial Activity

A study conducted by Richter et al. (2018) evaluated the antimicrobial effects of various piperidine derivatives against Mycobacterium smegmatis. The results indicated that while some derivatives showed no growth inhibition at concentrations up to 100 µM, others exhibited promising activity, suggesting a need for further exploration of structural modifications to optimize efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of piperidine derivatives. The study found that specific modifications led to enhanced inhibition of NF-kB signaling pathways, crucial in inflammatory responses. The findings advocate for further development of structurally similar compounds for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name / Evidence ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound - 4-(Isopropylsulfonyl)phenylacetyl
- 2,2,2-Trifluoroethyl amide
~450 (estimated) High metabolic stability (CF₃ group) and potential CNS activity due to lipophilicity.
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide - 4-Methylphenylsulfonyl
- Phenethyl amide
~387 (estimated) Reduced solubility compared to target compound (methyl vs. isopropyl sulfonyl). Phenethyl group may limit blood-brain barrier (BBB) penetration.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide - 2-Fluorophenyl
- Phenethyl
354.47 Fluorine increases lipophilicity, but phenethyl group may hinder bioavailability.
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide - Trifluoromethylpyrimidinyl
- Thienylethyl
398.40 Pyrimidine ring introduces aromatic stacking potential; thienyl group may enhance binding to sulfur-rich receptors.

Key Observations :

  • The trifluoroethyl group in the target compound offers superior metabolic resistance compared to phenethyl () or thienylethyl () groups .
  • Sulfonyl substituents (isopropyl vs. methyl in ) influence solubility and binding kinetics. The bulkier isopropyl group may enhance steric interactions with target proteins .

Biological Activity

The compound 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide , with the molecular formula C22H23N5O4S2C_{22}H_{23}N_{5}O_{4}S^{2} and a molecular weight of 485.58 g/mol, exhibits notable biological activities that are of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure

The compound features a piperidine core substituted with various functional groups, which contribute to its biological activity. The isopropylsulfonyl group is particularly significant for its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to the one show varying degrees of antimicrobial activity. For instance, compounds containing the 1,3,4-oxadiazole core have been reported to exhibit significant antibacterial effects against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .

CompoundActivity AgainstIC50 (µM)
5dBacillus cereus10.1
5cBacillus thuringiensis18.78

These findings suggest that modifications in the structure can enhance the antimicrobial potency of related compounds.

Anticancer Activity

The anticancer potential of this compound has also been evaluated through various in vitro assays. For example, compounds similar to this one demonstrated effective cytotoxicity against liver carcinoma cell lines (e.g., HUH7), outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Cell LineCompoundIC50 (µM)
HUH75d10.1
HCT1165e18.78

The structure-activity relationship indicates that specific substitutions can lead to enhanced efficacy against cancer cells.

Case Studies

  • Study on Piperidine Derivatives : In a study published in Journal of Medicinal Chemistry, piperidine derivatives were synthesized and tested for their ability to inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis. The derivatives exhibited IC50 values ranging from 0.470.47 to 1.4μM1.4\,\mu M, indicating potent anticancer activity .
  • Antimicrobial Screening : Another investigation focused on synthesizing piperidine-based compounds that showed promising results in disc diffusion tests against various bacterial strains . The results indicated that structural modifications led to improved activity profiles.

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., trifluoroethyl group at ~3.5–4.0 ppm) and confirm sulfonamide/amide linkages .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C19_{19}H24_{24}F3_3N2_2O4_4S: ~457.14) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., S=O stretch at ~1350–1150 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .

How can computational methods enhance experimental design?

Q. Advanced

  • Reaction path prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states to identify low-energy pathways for sulfonylation or amide coupling .
  • Docking studies : Molecular dynamics simulations predict binding affinities of the compound to biological targets (e.g., enzymes), guiding structural modifications for activity optimization .
  • Machine learning : Algorithms analyze historical reaction data to recommend solvent-catalyst combinations, reducing development time .

How to resolve contradictions in biological activity data?

Q. Advanced

  • Dose-response assays : Replicate studies using standardized protocols (e.g., IC50_{50} determination via enzyme inhibition assays) to validate potency discrepancies .
  • Metabolic stability tests : Assess if conflicting in vivo/in vitro results arise from pharmacokinetic factors (e.g., cytochrome P450 interactions) .
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing isopropylsulfonyl with methylsulfonyl) to isolate structure-activity relationships (SAR) .

Key considerations for scalable synthesis?

Q. Advanced

  • Solvent selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) for large-scale reactions without compromising yield .
  • Continuous flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., sulfonylation), enhancing reproducibility .
  • Crystallization optimization : Use anti-solvent addition or seeding to control particle size and purity in bulk batches .

How do electronic effects of substituents influence reactivity?

Q. Advanced

  • Isopropylsulfonyl group : The electron-withdrawing nature activates the aromatic ring toward electrophilic substitution but may sterically hinder nucleophilic attacks .
  • Trifluoroethyl group : Strong electron-withdrawing effects stabilize the amide bond, reducing hydrolysis susceptibility. Fluorine’s electronegativity also enhances metabolic stability .
  • Piperidine ring : The basic nitrogen can be protonated under physiological conditions, affecting solubility and membrane permeability .

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